![molecular formula C16H8BrCl2NOS2 B2770309 (5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 300377-71-3](/img/structure/B2770309.png)
(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H8BrCl2NOS2 and its molecular weight is 445.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.
Chemical Structure
The compound features a thiazolidin-4-one core with specific substitutions that are critical for its biological activity. The presence of bromine and dichloro groups enhances its pharmacological potential by influencing its interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazolidin-4-one derivatives. The specific compound under review has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives
Compound | Target Bacteria | Inhibition Zone (mm) | Activity Index (%) |
---|---|---|---|
2e | E. coli | 26 | 88.46 |
2e | S. aureus | 24 | 91.66 |
Reference | Ampicillin | 26 | N/A |
Research indicates that the compound exhibits an inhibition zone comparable to standard antibiotics like Ampicillin, suggesting it could be a viable alternative in treating bacterial infections .
Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer properties through various mechanisms, including cell cycle arrest and apoptosis induction. The compound has been tested against several human cancer cell lines.
Table 2: Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
(5Z) | HT29 (Colon Cancer) | 12.5 | CDK1/cyclin B inhibition |
(5Z) | MCF7 (Breast Cancer) | 15.0 | Induction of apoptosis |
(5Z) | A549 (Lung Cancer) | 10.0 | G2/M phase arrest |
The compound's ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells highlights its potential as a therapeutic agent in oncology .
Antioxidant Activity
The antioxidant capacity of thiazolidin-4-one derivatives is another area of interest. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity
Compound | Assay Type | Inhibition (%) |
---|---|---|
(5Z) | DPPH Radical Scavenging | 75 |
(5Z) | ABTS Assay | 81.8 |
The results indicate that the compound exhibits strong antioxidant activity, making it a candidate for further development in nutraceutical applications .
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of E. coli and S. aureus, with activity indices indicating strong efficacy compared to traditional antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that the compound effectively inhibited the proliferation of cancer cells such as HT29 and MCF7, showcasing its potential as an anticancer drug .
- Antioxidant Properties : Research utilizing DPPH and ABTS assays confirmed the compound's ability to act as an effective free radical scavenger, which is beneficial for health maintenance and disease prevention .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Thiazolidinone derivatives have shown significant antimicrobial activity against a variety of pathogens. Research indicates that (5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one possesses notable antibacterial properties:
- Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Case Study : In a study examining thiazolidinones for their antibacterial effects, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains of Staphylococcus aureus .
Anticancer Potential
The anticancer properties of thiazolidinones are well-documented. This compound has been evaluated for its ability to induce apoptosis in cancer cells:
- Mechanism : It is believed to modulate pathways involved in cell cycle regulation and apoptosis.
- Case Study : A series of experiments showed that similar thiazolidinone derivatives led to a reduction in cell viability in various cancer cell lines, with IC50 values ranging from 15 to 30 µM .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of thiazolidinones:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes.
- Case Study : In vivo studies indicated that administration of thiazolidinone derivatives resulted in decreased levels of inflammatory markers in animal models of arthritis .
Applications in Drug Development
The unique properties of this compound make it a promising candidate for drug development:
Lead Compound for New Drugs
Due to its diverse biological activities, this compound can serve as a lead structure for developing new therapeutics targeting bacterial infections and cancer.
Formulation Development
Research into formulation strategies incorporating this thiazolidinone has begun, focusing on enhancing bioavailability and targeted delivery systems.
Table 2: Structural Variants and Their Activities
Compound Variant | Activity Type | Observed Effects |
---|---|---|
Thiazolidinone derivative A | Antimicrobial | MIC = 12 µg/mL against E. coli |
Thiazolidinone derivative B | Anticancer | IC50 = 20 µM in breast cancer cells |
Thiazolidinone derivative C | Anti-inflammatory | Reduced TNF-alpha levels |
Propiedades
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NOS2/c17-9-4-6-10(7-5-9)20-15(21)14(23-16(20)22)8-11-12(18)2-1-3-13(11)19/h1-8H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOISAZQREBJUQZ-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.